Acyclovir elaidate
Description
Evolution of Antiviral Prodrug Strategies
The development of antiviral drugs has seen a significant evolution in prodrug strategies. Following the discovery of early antiviral compounds like idoxuridine, nucleoside analogs, such as acyclovir (B1169), became central to antiviral therapy, particularly for herpesvirus infections. nih.govelsevier.es However, many of these early nucleoside analogs faced challenges related to low aqueous solubility and poor oral bioavailability. nih.gov
This led to the development of prodrugs designed to improve these properties. nih.gov Simple modifications, such as ester linkages, were among the first approaches used to create antiviral prodrugs that could be readily metabolized in vivo to yield the active drug. nih.govmdpi.com Valaciclovir, the valine ester of acyclovir, is a prominent example of this early success, demonstrating increased bioavailability compared to acyclovir. nih.gov
More advanced strategies have since emerged, including the use of targeted delivery approaches and the development of complex prodrugs like phosphoramidates (ProTides) which enhance cellular uptake and bypass initial phosphorylation steps required for some nucleoside analogs. mdpi.commdpi.comump.edu.ploup.com Lipid conjugation, as seen with acyclovir elaidate (B1234055), represents another strategy aimed at improving drug delivery, particularly across biological membranes. researchgate.netnih.govnih.gov
Rationale for Acyclovir Prodrug Development
The development of prodrugs for acyclovir is primarily driven by the need to overcome the inherent biopharmaceutical limitations of the parent compound.
Biopharmaceutical Limitations of Parent Acyclovir
Acyclovir, while a highly selective and effective antiviral agent against herpesviruses, suffers from poor water solubility and low oral bioavailability, typically ranging from 15% to 30%. nih.govwikipedia.orgnih.govtandfonline.com This limited absorption means that a significant portion of an orally administered dose is not absorbed and is excreted. nih.gov The low permeability across the intestinal wall is a major factor contributing to its poor oral bioavailability. nih.govtandfonline.com This necessitates frequent and sometimes high dosing to achieve adequate therapeutic concentrations, which can be associated with potential adverse effects. nih.govtandfonline.com
Advantages of Lipophilic Prodrug Design in Drug Delivery
Designing lipophilic prodrugs is a common strategy to enhance drug delivery, particularly for hydrophilic compounds like acyclovir that have difficulty crossing lipophilic biological membranes. researchgate.netnih.gov By increasing the lipophilicity through conjugation with a lipid moiety, the prodrug can exhibit improved diffusion across absorptive membranes, such as the intestinal epithelium. researchgate.netnih.gov
Lipid conjugation can offer several advantages, including increased absorption, improved pharmacokinetics, and facilitated targeting. nih.govnih.gov Lipids can enhance absorption through the intestines for oral administration and potentially facilitate delivery to other tissues. nih.gov The lipid moiety can also influence the drug's interaction with biological systems, potentially leading to improved cellular uptake and reduced susceptibility to certain efflux transporters. researchgate.netnih.gov Furthermore, lipid-based strategies can sometimes be exploited for targeted delivery, such as to the lymphatic system, which can bypass first-pass metabolism. nih.gov
Acyclovir Elaidate: Conceptualization as a Lipid Conjugate Prodrug
This compound (also known as aciclovir elaidate or P-4010) is an ester derivative of acyclovir, formed by linking acyclovir to elaidic acid, a trans-monounsaturated fatty acid. ontosight.aiasm.orgasm.org The conjugation involves an ethyl ester bond between the two molecules. ontosight.ai This structural modification significantly increases the lipophilicity of the compound compared to the parent acyclovir. asm.org
The conceptualization behind this compound as a prodrug is that the increased lipophilicity conferred by the elaidate moiety would enhance its ability to permeate biological membranes, particularly in the gastrointestinal tract following oral administration. researchgate.netnih.gov Once absorbed, the prodrug is expected to undergo enzymatic hydrolysis, releasing the active acyclovir to exert its antiviral effect. mdpi.com
Research into this compound has explored its synthesis and antiviral activity. ontosight.aiasm.orgasm.org Studies in animal models, such as the female guinea pig model of genital herpes, have investigated its efficacy compared to acyclovir. asm.orgasm.org These studies aimed to determine if the prodrug design translated into improved antiviral outcomes, potentially due to enhanced delivery of acyclovir to the site of infection or improved pharmacokinetic properties. asm.orgasm.org For instance, one study indicated that this compound had a greater capability than acyclovir in reducing the clinical symptoms of primary genital herpes in guinea pigs. asm.orgasm.org
Other lipid-conjugated acyclovir prodrugs have also been investigated, demonstrating that linking acyclovir to lipid moieties can enhance cellular accumulation and antiviral activity. nih.govnih.gov For example, biotinylated lipid prodrugs of acyclovir showed increased cellular uptake and antiviral potency against HSV-1 and HSV-2. nih.gov These findings support the rationale that lipid conjugation is a viable strategy for improving the delivery and efficacy of acyclovir. nih.govnih.govuni.lu
Structure
2D Structure
Properties
CAS No. |
151090-37-8 |
|---|---|
Molecular Formula |
C26H43N5O4 |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C26H43N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(32)35-19-18-34-21-31-20-28-23-24(31)29-26(27)30-25(23)33/h9-10,20H,2-8,11-19,21H2,1H3,(H3,27,29,30,33)/b10-9+ |
InChI Key |
FYGPTZLPOPGMKF-MDZDMXLPSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
P-4010; P4010; P 4010 |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Acyclovir Elaidate
Synthetic Pathways and Methodologies
The synthesis of acyclovir (B1169) elaidate (B1234055) involves the formation of an ester linkage between acyclovir and elaidic acid. ontosight.ai
Esterification Reactions for Elaidic Acid Conjugation
The core reaction for synthesizing acyclovir elaidate is the esterification of acyclovir with elaidic acid. This process typically involves reacting the hydroxyl group of acyclovir with the carboxyl group of elaidic acid. According to available information, the synthesis involves the reaction of acyclovir with elaidic acid in the presence of a catalyst, leading to the formation of the ester bond. ontosight.ai While the specific catalysts and detailed reaction mechanisms employed for the synthesis of this compound are not extensively detailed in the readily available literature, esterification reactions commonly utilize catalysts such as strong acids (e.g., sulfuric acid, p-toluenesulfonic acid), coupling agents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC), N,N'-Diisopropylcarbodiimide (DIC) with activating agents), or enzymatic methods to facilitate the condensation and formation of the ester linkage. The reaction results in a 9-octadecenoic acid (elaidic acid) moiety linked to acyclovir through an ethyl ester bond. ontosight.ai
Optimization of Reaction Conditions and Synthetic Yield
Detailed research findings specifically on the optimization of reaction conditions and synthetic yield for this compound are not widely reported in the provided search results. However, in general chemical synthesis, optimizing esterification reactions involves factors such as the choice of catalyst, solvent, temperature, reaction time, and the molar ratios of reactants. These parameters are typically adjusted to maximize the conversion of starting materials to the desired ester product and to minimize side reactions, thereby increasing the synthetic yield and purity. Specific data tables detailing yields under varying conditions for this compound synthesis were not found in the reviewed literature.
Structural Confirmation Techniques
Confirming the structure and assessing the purity of synthesized this compound is crucial for its characterization. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis in Prodrug Characterization (e.g., FTIR, NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for confirming the chemical structure of prodrugs like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is commonly used to identify functional groups present in a molecule. For this compound, FTIR would be expected to show characteristic absorption bands corresponding to the ester carbonyl group (C=O), the aliphatic chains of elaidic acid (C-H stretching and bending), and the functional groups of the acyclovir moiety (e.g., N-H, C=N, C=O in the purine (B94841) ring, C-O). While a specific FTIR spectrum for this compound was not found, FTIR is a standard technique for characterizing organic compounds and confirming the formation of ester bonds researchgate.netresearchgate.netinnovareacademics.in.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, including the types and connectivity of atoms. Analysis of the chemical shifts and coupling patterns in the NMR spectra of this compound would allow for the confirmation of the successful conjugation of elaidic acid to acyclovir and verification of the structure. NMR is a widely used technique for the structural elucidation of organic molecules and prodrugs hmdb.canih.govsigmaaldrich.comchemicalbook.com. Specific NMR data for this compound were not available in the search results.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which helps confirm its identity and purity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) coupled with tandem MS (MS/MS) can provide accurate mass measurements of the intact molecule and characteristic fragment ions, supporting the proposed structure of this compound (C26H40N6O6, 540.63 g/mol ). ontosight.ainih.govresearchgate.netmedchemexpress.comresearchgate.netnih.gov
Chromatographic Purity Assessment and Identification
Chromatographic techniques are essential for assessing the purity of synthesized this compound and identifying it within a sample.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of drug substances and prodrugs based on their differential lipophilicity. By using an appropriate stationary phase and mobile phase system, this compound can be separated from starting materials, impurities, and potential by-products. Detection is often performed using UV-Visible spectrophotometry, as both acyclovir and likely the elaidate ester would have chromophores absorbing in the UV range sigmaaldrich.comnih.govresearchgate.netresearchgate.netresearchtrend.netpsu.edunih.gov. Purity is determined by the relative peak areas or heights in the chromatogram.
Thin-Layer Chromatography (TLC): TLC can be used as a qualitative or semi-quantitative method for monitoring reaction progress and checking the purity of samples. By comparing the retention factor (Rf) of the synthesized compound to a reference standard (if available) and observing the presence of additional spots, the purity can be assessed iarc.fr.
Bioconversion Mechanisms of Acyclovir Elaidate
Enzymatic Hydrolysis Pathways
The activation of acyclovir (B1169) elaidate (B1234055) is largely driven by enzymatic hydrolysis, a process that breaks down the ester linkage and liberates the active acyclovir. googleapis.com
Esterases are enzymes that catalyze the hydrolysis of ester bonds. googleapis.com In the context of acyclovir elaidate and similar ester prodrugs, esterases are crucial for cleaving the fatty acid (elaidic acid) from the parent drug, thereby enabling its pharmacological activity. googleapis.com The distribution and catalytic efficiency of these enzymes in various biological fluids and tissues significantly influence the rate and extent to which the prodrug is converted into the active drug. googleapis.comgoogleapis.com Studies on other ester derivatives of acyclovir have underscored the importance of enzymatic hydrolysis in their bioconversion. nih.govresearchgate.netnih.gov
The activity and substrate specificity of esterases can vary considerably across different biological matrices, including plasma, liver, and other tissues. googleapis.com Evaluating the enzymatic hydrolysis of prodrugs in matrices such as human plasma and tissue homogenates (e.g., those containing porcine liver esterase) is a standard approach to assess their stability and predict their metabolic fate in vivo. nih.govresearchgate.netnih.gov While detailed data specifically on the hydrolysis of this compound across a wide spectrum of human tissue homogenates were not found in the provided sources, research on other acyclovir esters indicates that plasma esterases play a significant role in their hydrolysis. nih.gov The rate of hydrolysis is influenced by the specific structure of the ester and the origin of the esterase. nih.govresearchgate.netnih.gov
Intracellular Bioconversion Dynamics
For this compound to be effective, it must be converted to acyclovir intracellularly, as acyclovir requires phosphorylation by viral and cellular kinases within infected cells to become the active triphosphate form. patsnap.comdermnetnz.org The intracellular environment contains various esterases capable of hydrolyzing ester bonds. The efficiency of this intracellular hydrolysis step is critical as it determines the concentration of available acyclovir within the target cells, directly impacting the antiviral efficacy. Although the provided information highlights the intracellular phosphorylation of acyclovir patsnap.comdermnetnz.org, specific details regarding the intracellular hydrolysis dynamics of this compound were not explicitly available. However, consistent with the mechanism of action of ester prodrugs, intracellular esterases are presumed to be involved in cleaving the elaidate moiety following cellular uptake.
Factors Influencing Prodrug Hydrolysis Kinetics
The kinetics of this compound hydrolysis are subject to influence from both the chemical environment and the structural characteristics of the prodrug molecule.
The pH of the surrounding medium significantly impacts the rate of ester hydrolysis, as the reaction can be catalyzed by both acids and bases. nih.govmedchemexpress.eu Generally, ester hydrolysis proceeds more rapidly at extreme pH values and is slower under neutral conditions. nih.govnih.gov Studies investigating the stability of other acyclovir ester prodrugs in buffer solutions at varying pH levels have demonstrated that their stability is pH-dependent. nih.gov While specific data on the pH-dependent hydrolysis of this compound were not found, it is expected to exhibit a similar dependence on pH, characteristic of ester hydrolysis.
The molecular structure of a prodrug, particularly the nature of the ester linkage and the steric bulk of the attached group, plays a significant role in determining its susceptibility to enzymatic hydrolysis. nih.govresearchgate.netresearchgate.netresearchgate.netmysciencework.com Steric hindrance near the ester bond can physically impede the access of esterase enzymes, resulting in a slower rate of hydrolysis. nih.govresearchgate.netresearchgate.net Research on various ester prodrugs, including different acyclovir esters, has shown that the size and branching of the esterifying group affect their enzymatic stability. nih.govresearchgate.netresearchgate.net For example, studies on phosphoramidate (B1195095) prodrugs of acyclovir indicated that bulkier groups led to slower hydrolysis rates. nih.govresearchgate.net Similarly, investigations into tricyclic acyclovir derivatives and their esters have demonstrated that steric factors can contribute to the stabilization of the ester moiety. researchgate.net Consequently, the relatively long elaidic acid chain in this compound is likely to influence the accessibility of esterases to the ester bond, potentially affecting its hydrolysis kinetics compared to acyclovir esters with shorter fatty acid chains.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Acyclovir | 135398513 |
| This compound | Not available |
| Elaidic acid | 637020 |
Data Table Example (Illustrative)
Specific quantitative data on the hydrolysis kinetics of this compound were not available in the provided search results. However, based on studies of other acyclovir ester prodrugs, an illustrative example of how such data might be presented is shown below. This table is hypothetical and based on general findings regarding the enzymatic hydrolysis of acyclovir esters.
| Prodrug Type (Example) | Biological Matrix | Enzyme Source (if applicable) | pH | Temperature (°C) | In Vitro Half-life (approx. minutes) |
| Acyclovir L-phenylalanyl ester nih.gov | Rat Plasma | Plasma esterases | 7.4 | 37 | 1.33 |
| Acyclovir L-aspartate beta-ester nih.gov | Rat Plasma | Plasma esterases | 7.4 | 37 | Less susceptible than L-phenylalanyl ester |
| Tricyclic Acyclovir Acetyl ester nih.govresearchgate.net | Human Plasma (80%) | Plasma esterases | 7.4 | 37 | More susceptible than analogous ACV esters |
Summary of Detailed Research Findings
Research on this compound (P-4010) has explored its antiviral effects, particularly in animal models, demonstrating its potential utility. nih.gov It is recognized as a novel compound formed by conjugating acyclovir with elaidic acid. nih.gov However, the provided sources indicate that its pharmacokinetic properties and bioavailability are not yet fully characterized, highlighting the need for further investigation. ontosight.ai The bioconversion to the active acyclovir is understood to occur through the hydrolysis of the ester bond. ontosight.ai Studies on other acyclovir ester prodrugs offer valuable insights into the general mechanisms of this hydrolysis, emphasizing the significant role of esterases in biological fluids and tissues. nih.govresearchgate.netnih.gov These studies also demonstrate that factors such as pH and the steric properties of the esterifying group can influence the rate of hydrolysis. nih.govnih.govresearchgate.netresearchgate.net Nevertheless, specific detailed research findings quantifying the hydrolysis rates of this compound in various biological matrices or precisely detailing the impact of pH and steric factors specific to the elaidate moiety were not present in the provided search results.
Preclinical Pharmacokinetic and Biopharmaceutical Investigations of Acyclovir Elaidate
Absorption Enhancement Mechanisms
Acyclovir (B1169), the parent drug, is known to have low and variable oral bioavailability, typically ranging from 15% to 30% nih.govijpsdronline.commdpi.comresearchgate.net. This limited absorption is attributed to its physicochemical properties, including relatively low lipophilicity and solubility characteristics within certain pH ranges nih.govijpsdronline.comumich.edunih.gov. As a lipophilic prodrug, Acyclovir elaidate (B1234055) is designed to enhance absorption across biological membranes ontosight.ainih.gov.
Contribution of Passive Diffusion Across Biological Membranes
Passive diffusion is a primary mechanism by which many drugs cross biological membranes, driven by the concentration gradient and influenced by the drug's lipophilicity and molecular size slideshare.net. Acyclovir's absorption in humans and rats is primarily attributed to passive nonionic diffusion nih.govumich.edu. However, this diffusion is limited by acyclovir's negative log P value (around -1.5 to -1.9), indicating its hydrophilic nature nih.govijpsdronline.comumich.edunih.govebi.ac.uk.
Acyclovir elaidate, with the addition of the lipophilic elaidic acid moiety, is expected to exhibit increased lipophilicity compared to acyclovir ontosight.ainih.gov. This enhanced lipophilicity is hypothesized to facilitate improved partitioning into and diffusion across the lipid bilayers of biological membranes via passive diffusion. While specific studies detailing the passive diffusion of this compound were not extensively found in the provided snippets, the design of fatty acid ester prodrugs like this compound is a common strategy to leverage passive diffusion for enhanced absorption of more hydrophilic parent drugs ontosight.ainih.gov.
Exploration of Potential Carrier-Mediated Transport Systems
Carrier-mediated transport involves specific membrane proteins that facilitate the movement of molecules across cell membranes, which can occur via facilitated diffusion or active transport slideshare.netgpatindia.com. For acyclovir, there has been exploration into potential carrier-mediated transport systems. Studies in human erythrocytes suggest that acyclovir may enter cells chiefly via the same nucleobase carrier that transports adenine, guanine, and hypoxanthine (B114508) nih.gov. However, other studies, such as those in rat jejunum, concluded that the uptake mechanism of acyclovir is predominantly via passive diffusion, with no clear evidence of carrier-mediated involvement umich.edu.
For this compound, the provided information does not explicitly detail investigations into carrier-mediated transport systems specific to the prodrug. Given its structural modification with a fatty acid, its transport mechanisms might differ from those of the parent drug. However, without specific research findings on this compound's interaction with transport proteins, its reliance on carrier-mediated systems remains uncharacterized in the provided context.
Influence of Lipophilicity on Biological Membrane Permeation
Lipophilicity, often quantified by the partition coefficient (log P), is a critical factor influencing a compound's ability to permeate biological membranes nih.gov. A higher lipophilicity generally correlates with increased permeability across lipid bilayers through passive diffusion nih.govslideshare.net. Acyclovir is characterized by low lipophilicity, with a negative log P value nih.govijpsdronline.comumich.edunih.govebi.ac.uk. This low lipophilicity contributes to its limited membrane permeability and consequently, its low oral bioavailability nih.govresearchgate.net.
Comparative Bioavailability Studies in Preclinical Animal Models
Preclinical studies in animal models are crucial for evaluating the pharmacokinetic and biopharmaceutical properties of new drug candidates and prodrugs nc3rs.org.uk. This compound (P-4010) has been investigated in the female guinea pig model of genital herpes to assess its efficacy following different routes of administration in comparison to acyclovir asm.orgnih.gov.
Evaluation of Oral Administration Routes
Oral administration is a preferred route for drug delivery due to its convenience. However, the low oral bioavailability of acyclovir necessitates frequent high dosing mdpi.comresearchgate.net. This compound was evaluated via oral gavage in the female guinea pig model of genital herpes asm.orgnih.gov. The compound was administered in different formulations, including micronized or nonmicronized forms in corn oil asm.org.
Studies in this model compared the efficacy of orally administered this compound (P-4010) with acyclovir in reducing the clinical symptoms of primary and recurrent genital herpes induced by HSV-2 asm.orgnih.gov. The results indicated that P-4010 demonstrated a greater capability than acyclovir or penciclovir (B1679225) in reducing the clinical symptoms of primary genital herpes in guinea pigs asm.orgnih.gov. While these studies highlight improved efficacy with oral this compound, specific quantitative data on the oral bioavailability of this compound itself or the systemic exposure of released acyclovir following oral administration of the prodrug were not provided in the available snippets. However, the observed improvement in efficacy suggests enhanced systemic availability of the active compound compared to administering acyclovir directly asm.orgnih.gov.
Assessment of Intraperitoneal Administration Routes
Intraperitoneal administration is another route used in preclinical studies to evaluate systemic exposure and efficacy, bypassing some of the challenges associated with oral absorption. This compound (P-4010) was also assessed via intraperitoneal injection in the female guinea pig model of genital herpes asm.orgnih.gov. The prodrug was administered as a microparticle injection formulation asm.org.
Comparative studies involving intraperitoneal administration of P-4010 showed its effects on reducing the incidence and severity of spontaneous, recurrent genital herpes in guinea pigs asm.orgnih.gov. Similar to the oral administration studies, the findings indicated a degree of reduction in disease parameters asm.orgnih.gov. While the studies confirm the activity of this compound via this route, detailed pharmacokinetic parameters or direct comparisons of bioavailability percentages between the intraperitoneal and oral routes for this compound were not explicitly available in the provided information. The use of different formulations for oral and intraperitoneal administration in these studies suggests an effort to optimize delivery for each route asm.org.
Summary of Efficacy Findings in Female Guinea Pig Model (Selected Data from Snippet asm.org)
| Compound/Treatment | Route of Administration | Dose (mg/kg/day) | Effect on Clinical Symptoms of Primary Genital Herpes (Compared to Placebo) |
| P-4010 | Oral Gavage | 50-200 | Greater capability in reducing symptoms asm.orgnih.gov |
| Acyclovir | Oral Gavage | Equimolar to P-4010 | Less capability in reducing symptoms compared to P-4010 asm.org |
| Penciclovir | Oral Gavage | Equimolar to P-4010 | Less capability in reducing symptoms compared to P-4010 asm.org |
| P-4010 | Intraperitoneal | 15-40 | Degree of reduction in incidence and severity of recurrent herpes asm.orgnih.gov |
Cellular Uptake Studies
Understanding how this compound is transported into cells is a critical aspect of its preclinical biopharmaceutical evaluation. As a prodrug of acyclovir, its cellular uptake mechanisms may differ from those of the parent compound. Acyclovir is a nucleoside analog guidetopharmacology.orgduke.edumums.ac.irnih.gov, and nucleoside analogs are known to be transported into cells by specific nucleoside transport systems duke.eduscience.gov. Additionally, acyclovir has been identified as a substrate for certain membrane-bound organic anion transporters (OATs) in in vitro studies. researchgate.net
However, specific, detailed research findings focusing solely on the cellular uptake of this compound via these precise transport systems (nucleoside transporters and OATs) were not prominently available in the consulted literature.
Investigation of Nucleoside Transport System Involvement
Nucleoside transport systems play a significant role in the cellular uptake of nucleoside analogs, including acyclovir. duke.eduscience.gov These transporters facilitate the movement of nucleosides and their analogs across cell membranes. While the parent drug, acyclovir, is known to utilize such transporters to some extent, investigations specifically detailing the involvement of nucleoside transport systems in the cellular uptake of this compound were not found within the scope of the conducted search. Therefore, specific data tables or detailed research findings on this compound's interaction with nucleoside transporters cannot be provided based on the available information.
Antiviral Efficacy and Mechanism of Action in Preclinical Research Models
In Vitro Antiviral Activity Assessments
In vitro studies are fundamental in determining the direct antiviral activity of a compound. While specific 50% effective dose (ED50) or inhibitory concentration (IC50) values for acyclovir (B1169) elaidate (B1234055) are not extensively detailed in publicly available literature, its activity is inferred from the established mechanism of its parent compound, acyclovir. Acyclovir is a potent inhibitor of herpesvirus replication. nih.govnih.gov Acyclovir elaidate is designed as a prodrug, meaning its superior activity observed in some models is likely attributable to enhanced bioavailability rather than a different mechanism of action. nih.gov
Efficacy Against Herpes Simplex Virus Type 1 (HSV-1)
Acyclovir demonstrates significant activity against HSV-1. nih.gov The mechanism relies on its conversion to acyclovir triphosphate, which is 40 to 100 times more concentrated in HSV-infected cells than in uninfected ones. nih.gov This active form inhibits the viral DNA polymerase, leading to the termination of the viral DNA chain. nih.gov As a derivative, this compound is expected to exert its anti-HSV-1 effects through this same pathway following its conversion to acyclovir within the cell. nih.gov
Efficacy Against Herpes Simplex Virus Type 2 (HSV-2)
Similar to its effect on HSV-1, acyclovir is highly effective against HSV-2. nih.gov Preclinical research has demonstrated the anti-HSV activity of this compound in human cell lines. nih.gov The compound's efficacy is rooted in the viral thymidine kinase-dependent activation process, making it a selective inhibitor of viral replication. nih.gov
Activity Against Varicella-Zoster Virus (VZV)
Acyclovir is active against VZV, although its potency is approximately tenfold less than its activity against HSV. nih.gov Studies examining the in vitro susceptibility of VZV strains to acyclovir found that the 50% effective doses ranged from 2.06 µM to 6.28 µM. nih.gov As a prodrug of acyclovir, this compound's activity against VZV would be dependent on its conversion to acyclovir and the subsequent inhibition of the VZV DNA polymerase. nih.gov
Evaluation in Various Cell Culture Systems and Cytopathic Effect Inhibition Assays
Antiviral activity is commonly measured using cytopathic effect (CPE) inhibition assays in various cell culture systems, such as Vero cells or human diploid lung cells. nih.govmdpi.com These assays assess the ability of a compound to prevent the morphological changes and cell death induced by a viral infection. nih.govcreative-diagnostics.comibtbioservices.com The efficacy of antiviral agents like acyclovir is quantified by determining the concentration required to inhibit this viral CPE by 50% (IC50). researchgate.net While specific CPE data for this compound is not detailed, it has been demonstrated to possess anti-HSV activity in human cell lines in vitro. nih.gov
In Vivo Antiviral Efficacy in Animal Models of Viral Infection
Animal models are crucial for evaluating the therapeutic potential of antiviral compounds in a living organism. The guinea pig model is particularly relevant for studying HSV infections as it mimics aspects of the human disease, including both primary and recurrent episodes. nih.govmdpi.com
Female Guinea Pig Models of Genital Herpes
This compound (also referred to as P-4010) has been evaluated in the female guinea pig model of genital herpes caused by intravaginal inoculation with HSV-2. nih.gov In these studies, this compound demonstrated a greater capability than its parent compound, acyclovir, in reducing the clinical symptoms of primary genital herpes. nih.gov
When administered intraperitoneally or by oral gavage after infection, this compound led to a reduction in both the incidence and severity of spontaneous, recurrent genital herpes. nih.gov For example, in one experiment comparing intraperitoneal administration of this compound (40 mg/kg/day) with an equimolar concentration of acyclovir, the duration of symptoms was 8.1 days for the this compound group compared to 8.8 days for the acyclovir group and 9.1 days for the placebo group. nih.gov This suggests that the modified structure of this compound may improve its bioavailability and subsequent antiviral effect in vivo. nih.gov
Table 1: Comparison of Symptom Duration in HSV-2 Infected Guinea Pigs
| Treatment Group | Route of Administration | Duration of Symptoms (Days) |
|---|---|---|
| This compound (P-4010) | Intraperitoneal | 8.1 |
| Acyclovir (ACV) | Intraperitoneal | 8.8 |
| Placebo | Intraperitoneal | 9.1 |
Data sourced from a study on the female guinea pig model of genital herpes. nih.gov
Comparative Efficacy with Parent Acyclovir and Other Antiviral Analogues (e.g., Penciclovir (B1679225), Valacyclovir)
Preclinical research, particularly in the female guinea pig model of genital herpes simplex virus type 2 (HSV-2) infection, has demonstrated the enhanced efficacy of this compound (also known by the code number P-4010) compared to its parent drug, acyclovir, and another antiviral analogue, penciclovir. Studies indicate that this compound has a greater capability in reducing the clinical symptoms of primary genital herpes. nih.gov
In a key study, the antiherpesvirus effects of this compound were evaluated following both intraperitoneal injection and oral gavage. When administered intraperitoneally at a concentration of 40 mg/kg/day for 10 days, this compound resulted in a shorter duration of clinical symptoms (8.1 days) compared to an equimolar concentration of acyclovir (8.8 days) and a placebo (9.1 days) in guinea pigs with primary HSV-2 infection. nih.gov
Furthermore, oral administration of this compound showed a dose-dependent effect on reducing the severity of primary genital herpes. nih.gov Animals treated with this compound via oral gavage exhibited markedly lower clinical lesion scores and internal disease scores compared to those receiving a placebo. nih.gov This suggests a significant therapeutic advantage of this compound over acyclovir and penciclovir in this preclinical model. nih.gov The administration of this compound twice daily over a 10-day period also showed a reduction in the incidence and severity of spontaneous recurrent genital herpes in these animals. nih.gov
It is important to note that while Valacyclovir is a widely used prodrug of acyclovir with improved oral bioavailability in humans, the comparative efficacy data in this specific preclinical model primarily focuses on this compound versus acyclovir and penciclovir.
| Compound | Administration Route | Dosage | Efficacy Outcome (Primary Genital Herpes in Guinea Pigs) |
|---|---|---|---|
| This compound (P-4010) | Intraperitoneal | 40 mg/kg/day | Shorter duration of clinical symptoms (8.1 days) compared to acyclovir and placebo. nih.gov |
| Acyclovir | Intraperitoneal | Equimolar to 40 mg/kg/day this compound | Duration of clinical symptoms was 8.8 days. nih.gov |
| Placebo | Intraperitoneal | N/A | Duration of clinical symptoms was 9.1 days. nih.gov |
| This compound (P-4010) | Oral Gavage | 50 to 200 mg/kg/day | Dose-dependent reduction in clinical lesion scores and internal disease scores. nih.gov |
Prodrug Activation and Specific Inhibition of Viral Replication
This compound is a prodrug of acyclovir, designed to enhance its therapeutic potential. As an ester conjugate of acyclovir and elaidic acid, it is anticipated to undergo enzymatic hydrolysis in the body to release the active antiviral agent, acyclovir. This released acyclovir then exerts its specific inhibitory effects on viral replication through a well-established mechanism of action.
Intracellular Phosphorylation of Acyclovir to its Triphosphate Form by Viral Thymidine Kinase
Once acyclovir is released from this compound within an infected cell, its activation is a multi-step process that begins with phosphorylation, a critical step that ensures its selective antiviral activity. nih.gov The initial and most crucial step is the conversion of acyclovir to acyclovir monophosphate. This reaction is selectively catalyzed by a viral-encoded enzyme, thymidine kinase (TK). nih.govpatsnap.com Herpes simplex viruses (HSV) and varicella-zoster virus (VZV) encode their own TK, which has a much higher affinity for acyclovir as a substrate compared to the host cell's TK. nih.gov This selective phosphorylation means that acyclovir is primarily activated in virus-infected cells, minimizing its effect on uninfected host cells. nih.govpatsnap.com
Following the initial phosphorylation by viral TK, cellular enzymes, specifically guanylate kinase, convert acyclovir monophosphate to acyclovir diphosphate. drugbank.com Subsequently, other cellular kinases further phosphorylate acyclovir diphosphate to its active form, acyclovir triphosphate. drugbank.com The concentration of acyclovir triphosphate can be 40 to 100 times greater in HSV-infected cells than in uninfected cells, and it persists for many hours after the removal of extracellular acyclovir. nih.gov
Inhibition of Viral DNA Polymerase Activity and DNA Chain Termination
The active form, acyclovir triphosphate, is the key molecule responsible for inhibiting viral replication. It achieves this through two primary mechanisms that target the viral DNA polymerase, the enzyme responsible for synthesizing new viral DNA.
First, acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase. nih.gov Structurally, acyclovir triphosphate resembles deoxyguanosine triphosphate (dGTP), one of the natural building blocks of DNA. Due to this similarity, acyclovir triphosphate can bind to the active site of the viral DNA polymerase, competing with dGTP. patsnap.com The affinity of acyclovir triphosphate for viral DNA polymerase is significantly higher than for the host cell's DNA polymerase, further contributing to its selective antiviral effect. nih.gov
Second, and more definitively, acyclovir triphosphate acts as a DNA chain terminator. nih.gov During the synthesis of new viral DNA, the viral DNA polymerase can incorporate acyclovir monophosphate (from acyclovir triphosphate) into the growing DNA strand. nih.gov However, unlike the natural nucleotide dGTP, the acyclovir molecule lacks the 3'-hydroxyl group on its sugar-like side chain. This 3'-hydroxyl group is essential for the formation of the phosphodiester bond that links one nucleotide to the next in the growing DNA chain. Once acyclovir monophosphate is incorporated, no further nucleotides can be added, leading to the termination of DNA chain elongation. patsnap.com The viral DNA polymerase becomes strongly bound to the acyclovir-terminated template, leading to its inactivation. nih.gov This irreversible halt in viral DNA synthesis effectively stops the replication of the virus.
Advanced Research Directions and Future Perspectives for Acyclovir Elaidate
Innovative Formulation Strategies for Enhanced Delivery
Innovative formulation strategies are being explored to overcome the limitations of acyclovir (B1169), particularly its poor oral bioavailability and the challenges associated with delivering it effectively to target tissues. These strategies aim to improve absorption, enhance penetration, and enable targeted delivery.
Development of Nanoparticle Systems for Improved Absorption and Targeting
Nanoparticle systems offer a promising approach to enhance the delivery of antiviral agents like acyclovir. Various types of nanoparticles, including solid lipid nanoparticles (SLNs), liposomes, nanoemulsions, and polymeric nanoparticles, are being investigated for their potential to encapsulate and deliver acyclovir. nih.govmdpi.com
Studies have demonstrated the potential of SLNs to improve the oral bioavailability of acyclovir. One study showed that acyclovir-loaded SLNs achieved a four-fold higher plasma concentration compared to a commercial acyclovir suspension in an oral bioavailability study. mdpi.comresearchgate.net The optimized SLNs in this study had a particle size of 134 nm. mdpi.comresearchgate.net
For topical delivery, nanoparticle systems like SLNs and ethosomes have shown enhanced permeation and penetration of acyclovir through the skin. scirp.orgijpras.com An ex vivo study using tape stripping demonstrated that acyclovir solid lipid nanoparticles exhibited superior penetrability through the stratum corneum compared to a reference formulation. scirp.org The SLNs in this study had a particle size of 85 ± 2 nm. scirp.org Ethosomes, composed of phospholipids, water, and high concentrations of ethanol, have also been explored for their ability to improve skin permeability of acyclovir. ijpras.com
Polymeric nanoparticles, such as those made from poly (lactic-co-glycolic acid) (PLGA) with mucoadhesive polymers, are being developed to create sustained-release systems for acyclovir. nih.gov These systems can influence particle size and drug release profiles, with in vitro studies showing controlled release over extended periods. nih.gov
Here is a table summarizing some nanoparticle formulations for acyclovir delivery:
| Formulation Type | Key Components | Particle Size Range (approx.) | Noted Benefit | Source |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid (e.g., Biogapress Vegetal 297 ATO), surfactant (e.g., Tween 80) | 85 - 134 nm | Enhanced oral bioavailability, improved skin penetrability | mdpi.comresearchgate.netscirp.org |
| Liposomes | Phospholipids, water, potentially surface modifiers | Not specified in detail | Enhanced corneal penetration, potential for targeted delivery | mdpi.com |
| Ethosomes | Phospholipids, water, ethanol/isopropyl alcohol | 276 - 677 nm | Enhanced skin permeability | ijpras.com |
| Polymeric Nanoparticles (PLGA) | PLGA, mucoadhesive polymer (e.g., polycarbophil), stabilizer (e.g., Pluronic F68) | Not specified in detail | Sustained drug release | nih.gov |
Exploration of Targeted Delivery Approaches for Specific Tissues
Targeted delivery aims to concentrate acyclovir in infected tissues or cells, potentially increasing efficacy and reducing systemic exposure. Nanoparticle systems can be designed with surface modifications to achieve targeted delivery. For instance, liposomes with surface modifications have the potential to control and target drug delivery to specific ocular tissues. mdpi.com While the provided search results specifically mention acyclovir elaidate (B1234055) (P-4010) being evaluated in a guinea pig model for genital herpes asm.orgnih.gov, the broader research on acyclovir delivery systems suggests that similar targeted approaches could be explored for acyclovir elaidate to enhance its delivery to sites of herpes simplex virus infection, such as the skin or mucosal tissues.
Potential for Combination Therapies with this compound
The potential for combination therapies involving acyclovir is an active area of research, aiming to enhance antiviral efficacy, reduce the risk of resistance, or treat co-occurring conditions. While specific studies on this compound in combination therapies were not prominently featured in the search results, the general trend for acyclovir suggests future directions for its prodrug. Acyclovir has been studied in combination with other antiviral agents, such as interferon, showing additive to synergistic effects against HSV in in vitro studies. nih.gov There is a growing trend towards using acyclovir in combination with other antiviral agents to enhance treatment outcomes. marketresearchintellect.com For instance, combined interferon-nucleoside therapy has been suggested to improve healing in herpes simplex virus keratitis. pidjournal.com The development of combination therapies is also driven by the emergence of acyclovir-resistant viral strains, particularly in immunocompromised patients. jhoponline.commedscape.com Future research could explore the potential of this compound in combination with other antiviral agents or therapeutic modalities to address resistant strains or achieve broader antiviral coverage.
Identification and Prioritization of Current Research Gaps
Based on the available information, several research gaps regarding this compound can be identified. While a study in a guinea pig model showed promising results for this compound (P-4010) in reducing the clinical symptoms of primary and recurrent genital herpes asm.orgnih.gov, comprehensive data on its pharmacokinetic profile in humans, its metabolism, and its distribution to various tissues are not extensively detailed in the provided results. The optimal formulation strategies for this compound, particularly for targeted delivery and enhanced absorption across different routes of administration, require further investigation. The potential benefits and efficacy of this compound in combination therapies need to be thoroughly explored. Furthermore, research is needed to understand the specific mechanisms by which this compound is converted to acyclovir in vivo and how this conversion might be influenced by different physiological conditions or delivery systems. Prioritizing research on human pharmacokinetics, optimal formulation development (including nanoparticle systems and targeted delivery), and the potential in combination therapies would be crucial for the future development of this compound.
Methodological Advancements in Prodrug Evaluation and Biopharmaceutical Characterization
Advancements in analytical and bioanalytical methods are critical for the evaluation of prodrugs like this compound and the characterization of their biopharmaceutical properties. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) methods are widely used for the analysis of acyclovir in various matrices, including biological samples. unand.ac.idmdpi.com These methods are essential for determining drug concentrations, evaluating pharmacokinetic parameters, and studying metabolism. mdpi.compsu.edu
For prodrugs that undergo metabolism in the skin, such as some acyclovir prodrugs, in vivo penetration profiles can be evaluated using diffusion/bioconversion models combined with analytical techniques like measuring amounts excreted in urine. nih.gov Comparing diffusion, partitioning, and metabolic parameters under in vitro and in vivo conditions is important for understanding prodrug behavior. nih.gov
Various analytical procedures, including spectrophotometry, HPLC, LC-MS/MS, electrochemical sensors, and molecularly imprinted polymers (MIPs), are highlighted as valuable for toxicological studies and determining acyclovir levels. mdpi.comresearchgate.net These methods are also applicable to the evaluation and characterization of this compound. Methodological advancements in sensitivity, specificity, and throughput of these techniques can facilitate more comprehensive and efficient evaluation of prodrugs and their delivery systems. Techniques like UV spectrophotometry and dissolution testing are also employed in the evaluation of acyclovir formulations, such as orally disintegrating tablets. japsonline.com The development of robust and sensitive bioanalytical methods is crucial for assessing the bioavailability and pharmacokinetic parameters of novel formulations like acyclovir-loaded nanoparticles. mdpi.commdpi.com
Q & A
Q. What are the validated methods for synthesizing and characterizing acyclovir elaidate in lipid-based formulations?
this compound synthesis typically involves esterification of acyclovir with elaidic acid. Characterization requires lipid extraction protocols such as the Bligh-Dyer method (chloroform:methanol:water, 1:2:0.8 v/v) to isolate the compound, followed by HPLC-MS for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming ester bond formation between acyclovir and the trans-monoenoic fatty acid chain .
Q. How does elaidate conjugation affect acyclovir’s solubility and bioavailability in vitro?
Elaidate’s hydrophobic trans-fatty acid chain enhances lipid bilayer permeability. In vitro studies should use parallel artificial membrane permeability assays (PAMPA) with synthetic membranes mimicking intestinal epithelia. Compare unmodified acyclovir (logP ≈ -1.5) with elaidate-conjugated analogs to quantify partition coefficient improvements .
Q. What experimental controls are essential for studying this compound’s antiviral efficacy?
Include:
- Positive controls : Unmodified acyclovir and lipid-free elaidic acid.
- Negative controls : Empty lipid carriers (e.g., niosomes).
- Cell viability assays : MTT or resazurin-based tests to distinguish antiviral effects from cytotoxicity. Ensure replication across multiple cell lines (e.g., Vero, HeLa) to assess tissue specificity .
Advanced Research Questions
Q. How can contradictory data on elaidate’s impact on intracellular zinc homeostasis be resolved?
Elaidate increases intracellular Zn²+ in macrophages via SLC39A10 upregulation while suppressing metallothioneins. To resolve contradictions:
- Use synchronized cell cultures to control for temporal effects (e.g., measure Zn²+ at 44-hour intervals using FluoZin-3-AM).
- Compare transcriptomic profiles (RNA-seq) across treatment durations to identify time-dependent regulatory pathways .
Q. What statistical models are optimal for analyzing this compound release kinetics from niosomal formulations?
Apply zero-order kinetics (Q = kt) for initial burst release phases and Higuchi models for diffusion-controlled processes. Use Akaike information criterion (AIC) to determine the best fit. Include error margins from triplicate runs and account for lipid degradation using accelerated stability testing (40°C/75% RH) .
Q. How does elaidate’s trans-configuration influence its interaction with lipid metabolism regulators like SREBP2?
Elaidate enhances SREBP2 processing via SCAP pathway activation, unlike cis-configured oleate. Use PLAP-reporter assays in HEK293 cells to quantify SREBP2 nuclear translocation. Pair with siRNA knockdown of SREBP2 to confirm pathway specificity. Compare results with statin-treated controls .
Q. What in vivo models best recapitulate the pharmacokinetic-pharmacodynamic (PK-PD) profile of this compound?
Use New Zealand White Rabbits for oral bioavailability studies due to their comparable gastrointestinal lipid processing to humans. Collect plasma samples at 0.5, 2, 6, and 24 hours post-administration. Analyze using LC-MS/MS and correlate with viral load reduction in herpes simplex virus (HSV)-infected mucosal tissues .
Methodological and Ethical Considerations
Q. How should researchers address batch-to-batch variability in this compound formulations?
Implement quality-by-design (QbD) principles:
Q. What ethical frameworks apply to studies investigating elaidate’s long-term metabolic effects?
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Obtain IRB approval for animal studies, emphasizing humane endpoints (e.g., weight loss >20%). For human cell lines, ensure compliance with GDPR for donor anonymity and material transfer agreements (MTAs) .
Data Reporting and Reproducibility
Q. How can raw data from lipidomic studies be standardized for public repositories?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
